4-Acetylbenzo[d]oxazol-2(3H)-one is a naturally occurring compound that belongs to the class of benzoxazolinones. It was first isolated from the kernels of Zea mays (corn) []. Benzoxazolinones are known for their various biological activities, including antifungal, antibacterial, and allelopathic effects []. 4-Acetylbenzo[d]oxazol-2(3H)-one is structurally related to other naturally occurring benzoxazolinones and is presumed to originate from the degradation of 5-acetyl-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one [].
4-Acetylbenzo[d]oxazol-2(3H)-one has been prepared biomimetically during attempts to synthesize the hemiacetalic hydroxamic acid 5-acetyl-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one. This unstable intermediate compound readily degrades, leading to the formation of 4-acetylbenzo[d]oxazol-2(3H)-one []. This process supports the hypothesis that the natural occurrence of 4-acetylbenzo[d]oxazol-2(3H)-one in Zea mays kernels might be a result of the degradation of naturally occurring 5-acetyl-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one, potentially facilitated by enzymatic action, such as that of β-glucosidase, on the corresponding 2-β-D-glucoside [].
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